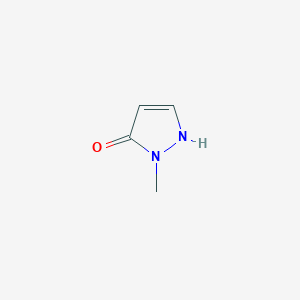![molecular formula C5H8N2O3S B124725 tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 150018-65-8](/img/structure/B124725.png)
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide, also known as TDZD-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. TDZD-8 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in disease development. Specifically, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme involved in the development of Alzheimer's disease and cancer. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in disease development, as well as to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several advantages for use in laboratory experiments. This compound is relatively small and easy to synthesize, making it a cost-effective option for researchers. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating disease pathways. However, there are also limitations to the use of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide in laboratory experiments. This compound has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide. One potential avenue of research is to investigate the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to inhibit the activity of GSK-3, an enzyme involved in the development of Alzheimer's disease, and may therefore have potential as a disease-modifying therapy. Additionally, tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been shown to have anti-cancer properties, and further research in this area may lead to the development of new cancer treatments. Finally, investigations into the potential of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide as a neuroprotective agent may lead to the development of therapies for a range of neurological disorders.
Méthodes De Synthèse
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. While the synthesis of tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can be challenging, it is a crucial step in the development of this compound for scientific research.
Applications De Recherche Scientifique
Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has also been shown to inhibit the activity of certain enzymes involved in the development of various diseases. As a result, this compound has been identified as a potential drug candidate for the treatment of a range of diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
150018-65-8 |
|---|---|
Nom du produit |
tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide |
Formule moléculaire |
C5H8N2O3S |
Poids moléculaire |
176.2 g/mol |
Nom IUPAC |
1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8) |
Clé InChI |
AMZLQADVZUGEDR-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
SMILES canonique |
C1CC2C(=O)NS(=O)(=O)N2C1 |
Synonymes |
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)






![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)


